molecular formula C11H10N2O2 B058266 2-Amino-4-methylquinoline-7-carboxylic acid CAS No. 124281-66-9

2-Amino-4-methylquinoline-7-carboxylic acid

Cat. No. B058266
CAS RN: 124281-66-9
M. Wt: 202.21 g/mol
InChI Key: KVNVAQLWDWEYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylquinoline-7-carboxylic acid, also known as AMCA, is a heterocyclic compound that contains a quinoline ring system. It is widely used in scientific research due to its ability to fluoresce when excited by ultraviolet light. AMCA is a versatile compound that has many applications in various fields of research, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylquinoline-7-carboxylic acid is based on its ability to absorb light energy and transfer it to nearby molecules through a process called fluorescence resonance energy transfer (FRET). When 2-Amino-4-methylquinoline-7-carboxylic acid is excited by ultraviolet light, it emits blue light, which can be detected by a fluorescence microscope or other imaging equipment. The intensity of the fluorescence signal is proportional to the amount of 2-Amino-4-methylquinoline-7-carboxylic acid present in the sample.
Biochemical and Physiological Effects:
2-Amino-4-methylquinoline-7-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-4-methylquinoline-7-carboxylic acid in laboratory experiments is its ability to label biomolecules with high specificity and sensitivity. It is also a relatively inexpensive and easy-to-use fluorescent probe. However, one limitation of using 2-Amino-4-methylquinoline-7-carboxylic acid is its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, 2-Amino-4-methylquinoline-7-carboxylic acid may interfere with some biochemical assays, such as enzyme activity assays, due to its fluorescence properties.

Future Directions

There are many potential future directions for 2-Amino-4-methylquinoline-7-carboxylic acid research. One area of interest is the development of new 2-Amino-4-methylquinoline-7-carboxylic acid derivatives with improved fluorescence properties, such as increased brightness and photostability. Another area of interest is the application of 2-Amino-4-methylquinoline-7-carboxylic acid in live-cell imaging and other in vivo imaging techniques. Additionally, 2-Amino-4-methylquinoline-7-carboxylic acid could be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, 2-Amino-4-methylquinoline-7-carboxylic acid is a versatile compound with many potential applications in scientific research.

Synthesis Methods

2-Amino-4-methylquinoline-7-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with 4-methylquinoline-7-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as phosphorus oxychloride or thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-Amino-4-methylquinoline-7-carboxylic acid.

Scientific Research Applications

2-Amino-4-methylquinoline-7-carboxylic acid is widely used in scientific research as a fluorescent probe due to its ability to fluoresce when excited by ultraviolet light. It is commonly used to label proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and other imaging techniques. 2-Amino-4-methylquinoline-7-carboxylic acid can also be used to study enzyme kinetics, protein-protein interactions, and other biochemical processes.

properties

CAS RN

124281-66-9

Product Name

2-Amino-4-methylquinoline-7-carboxylic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-4-methylquinoline-7-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

KVNVAQLWDWEYIV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)N

synonyms

7-Quinolinecarboxylicacid,2-amino-4-methyl-(9CI)

Origin of Product

United States

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